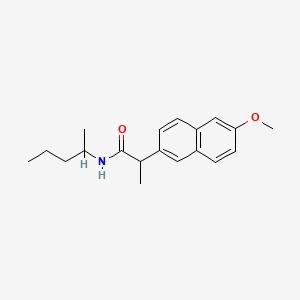![molecular formula C16H13N5 B13374183 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is a heterocyclic compound that combines an indole ring with a tetrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and tetrazole rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling with Indole: The synthesized tetrazole is then coupled with an indole derivative using a palladium-catalyzed cross-coupling reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring, converting it into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Halogenated indole derivatives.
科学的研究の応用
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
類似化合物との比較
5,7-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: This compound has similar structural features but includes chlorine atoms, which can alter its chemical and biological properties.
1-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: The presence of a methyl group on the indole ring can influence its reactivity and interactions.
Uniqueness: 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its specific combination of indole and tetrazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
特性
分子式 |
C16H13N5 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC名 |
3-[1-(4-methylphenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C16H13N5/c1-11-6-8-12(9-7-11)21-16(18-19-20-21)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 |
InChIキー |
KCNJLWKFFBOAKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)
![3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
![methyl 4-{[1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374114.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)
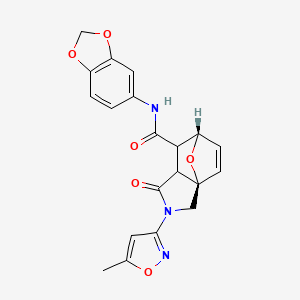
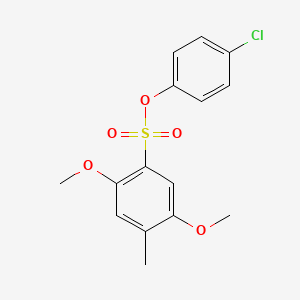
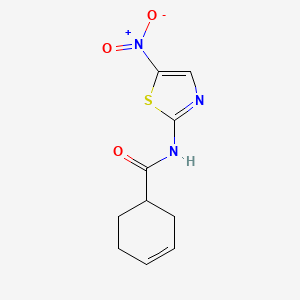
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
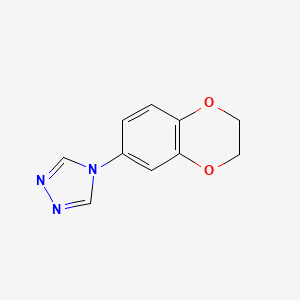
![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)
